tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
CAS No.:
Cat. No.: VC20150326
Molecular Formula: C13H19N5O2
Molecular Weight: 277.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N5O2 |
|---|---|
| Molecular Weight | 277.32 g/mol |
| IUPAC Name | tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate |
| Standard InChI | InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16) |
| Standard InChI Key | VDCFPCAPIOOABA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C |
Introduction
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a complex organic compound featuring a tert-butyl group attached to a carbamate functional group, which is further linked to an imidazo[4,5-c]pyridine moiety. This structure is significant in medicinal chemistry due to its potential pharmacological applications. The compound has a molecular formula of C₁₃H₁₈N₅O₂ and a molecular weight of approximately 403.22 g/mol.
Synthesis Methods
The synthesis of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of tert-butyl carbamate with 6-amino-1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific conditions. This process often requires the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the desired product.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form oxidized products.
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Reduction: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
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Substitution: Nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Various solvents, temperatures |
| Reduction | NaBH₄, LiAlH₄ | Ethanol or THF, controlled temperature |
| Substitution | Alkyl halides, acyl chlorides | DCM or THF, room temperature to reflux |
Biological Activity and Applications
tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate exhibits significant biological activity, including:
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Antibacterial Properties: The compound has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.
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Anticancer Potential: It may inhibit the growth of cancer cells by targeting specific molecular pathways.
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Enzyme Inhibition: The compound can interact with enzymes, affecting associated biological pathways.
| Biological Activity | Target | Mechanism |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Inhibition of bacterial enzyme function |
| Anticancer | Cancer cells | Inhibition of cell signaling pathways |
| Enzyme Inhibition | Specific enzymes | Binding to the active site, inhibiting enzyme activity |
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